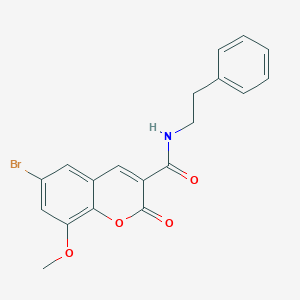![molecular formula C22H22N2O3 B288717 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)
3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, also known as DMCM, is a compound that belongs to the class of benzodiazepines. This compound has been widely studied for its potential use in treating anxiety and other neurological disorders.
Mecanismo De Acción
3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one acts on the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, resulting in an increase in the inhibitory effects of GABA. This leads to a decrease in neuronal excitability, which results in the anxiolytic, sedative, and anticonvulsant effects of 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one.
Biochemical and Physiological Effects:
3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to reduce the severity of alcohol withdrawal symptoms in humans. 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been found to increase the duration of slow-wave sleep and decrease the duration of rapid eye movement (REM) sleep in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has several advantages for lab experiments. It has a high potency and is effective at low doses. It has also been shown to have a low potential for abuse and dependence. However, 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has some limitations for lab experiments. It has a short duration of action and can cause tolerance and dependence with prolonged use.
Direcciones Futuras
There are several future directions for research on 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one. One area of interest is the development of new analogs of 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one that have improved pharmacokinetic properties and reduced side effects. Another area of interest is the use of 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one in combination with other drugs for the treatment of anxiety and other neurological disorders. Additionally, research on the long-term effects of 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one use is needed to better understand its safety and efficacy.
Métodos De Síntesis
The synthesis of 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one involves the reaction of 4-(2,6-dimethylphenyl)-1-piperazinecarboxylic acid with 3-acetyl-4-hydroxycoumarin. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been extensively studied for its potential use in treating anxiety and other neurological disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant properties. 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has also been studied for its potential use in treating alcohol withdrawal syndrome and epilepsy.
Propiedades
Nombre del producto |
3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one |
|---|---|
Fórmula molecular |
C22H22N2O3 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C22H22N2O3/c1-15-6-5-7-16(2)20(15)23-10-12-24(13-11-23)21(25)18-14-17-8-3-4-9-19(17)27-22(18)26/h3-9,14H,10-13H2,1-2H3 |
Clave InChI |
AKROLHNOSKKOQC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
SMILES canónico |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)

![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)






![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)